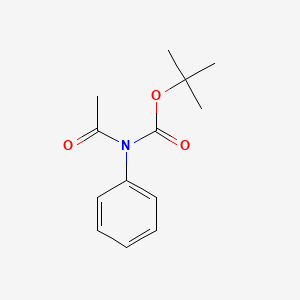

tert-Butyl acetyl(phenyl)carbamate

Description

Properties

CAS No. |

101137-68-2 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

tert-butyl N-acetyl-N-phenylcarbamate |

InChI |

InChI=1S/C13H17NO3/c1-10(15)14(11-8-6-5-7-9-11)12(16)17-13(2,3)4/h5-9H,1-4H3 |

InChI Key |

OMOSCVOOOSWAEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation via Amine Protection

The precursor, tert-butyl (2-acetylphenyl)carbamate, is synthesized by reacting 1-(2-aminophenyl)ethanone with tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) under reflux for 12 hours (67% yield). Alternative solvents like dichloromethane reduce yields to 60%, while additives such as 4-dimethylaminopyridine (DMAP) show negligible improvement.

Reduction and Acylation Steps

Sodium borohydride (NaBH₄) reduces the acetyl group to a hydroxyethyl moiety, yielding (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (84% yield). Subsequent acylation with acetic anhydride produces the acetylated derivative in 92% yield, a step critical for stabilizing the intermediate before enzymatic resolution.

Chemical Synthesis via Mixed Anhydride Condensation

A patent-pending method synthesizes this compound derivatives through mixed anhydride intermediates. N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate, forming a mixed anhydride that condenses with benzylamine to yield (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate (93.1% yield).

Reaction Optimization

Key parameters include:

- Solvent : Anhydrous ethyl acetate enhances solubility and reaction homogeneity.

- Temperature : 0–5°C during anhydride formation prevents side reactions.

- Stoichiometry : A 1:2 molar ratio of N-Boc-D-serine to isobutyl chlorocarbonate ensures complete conversion.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethyl acetate | 93.1 |

| Temperature (°C) | 0–5 | 93.1 |

| Molar Ratio (Serine:Chlorocarbonate) | 1:2 | 93.1 |

Phase-Transfer Catalyzed Alkylation

The hydroxyl group undergoes methylation using methyl sulfate under phase-transfer conditions (tetrabutylammonium bromide, KOH), affording tert-butyl (2-(aminocarbonyl)-3-methoxypropyl)carbamate in 97% yield. This step highlights the versatility of tert-butyl carbamates in introducing alkoxy groups under mild conditions.

Base-Mediated Decarboxylative Amination

A novel decarboxylation route converts alkanoyloxycarbamates to tert-butyl carbamates. For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate reacts with cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C, yielding tert-butyl phenethylcarbamate in 85% yield. This method bypasses traditional reduction steps, offering a one-pot alternative.

Mechanistic Insights

The reaction proceeds via intramolecular decarboxylation, where the base abstracts a proton from the carbamate, triggering CO₂ elimination and amine formation. Aryl and alkyl substituents are tolerated, with electron-donating groups enhancing yields by stabilizing transition states.

Substrate Scope and Limitations

- Aromatic Substrates : Phenylpropanoyl derivatives achieve 81–92% yields.

- Aliphatic Substrates : Linear alkyl chains (e.g., ethyl, propyl) yield 75–85%.

- Steric Hindrance : Bulky groups (e.g., triphenylethyl) reduce yields to 55–60%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Strong absorptions at 1760 cm⁻¹ (C=O stretch) and 1244 cm⁻¹ (C-O-C asymmetric stretch) validate the carbamate structure.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Enantioselectivity (E) | Key Advantage | Limitation |

|---|---|---|---|---|

| Enzymatic Resolution | 84–92 | >200 | High enantiopurity | Requires specialized lipases |

| Mixed Anhydride | 93.1 | N/A | Scalable for industrial use | Multi-step, costly reagents |

| Decarboxylation | 75–92 | N/A | One-pot synthesis | Limited to specific substrates |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl acetyl(phenyl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or phenyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted carbamates and ureas.

Scientific Research Applications

Chemistry: tert-Butyl acetyl(phenyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amino groups during the synthesis of complex peptides.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for studying the behavior of carbamates in biological systems.

Medicine: this compound has potential applications in drug development. It can be used as a building block for the synthesis of pharmaceutical compounds with carbamate functionalities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It serves as an intermediate in the synthesis of herbicides, insecticides, and other agricultural chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl acetyl(phenyl)carbamate involves the interaction of its carbamate group with nucleophiles. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., bromo in ): Enhance reactivity in cross-coupling reactions but reduce solubility in polar solvents.

- Electron-Donating Groups (e.g., amino in ): Improve solubility and facilitate nucleophilic substitutions.

- Steric Effects : Bulky substituents like tert-butyl (common to all) provide steric protection, stabilizing the carbamate group during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.